Cas no 687583-11-5 (2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide)

2-{2,4-Dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a structurally complex heterocyclic compound featuring a fused thienopyrimidine core and a tetrahydronaphthalene-derived acetamide moiety. Its design combines a rigid bicyclic system with a flexible aliphatic chain, offering potential for selective binding interactions in medicinal chemistry applications. The thienopyrimidine scaffold is known for its bioisosteric properties, while the tetrahydronaphthalene group may enhance lipophilicity and membrane permeability. This compound's synthetic versatility allows for further derivatization at multiple positions, making it a valuable intermediate in pharmaceutical research, particularly for targeting enzyme inhibition or receptor modulation. Its well-defined structure facilitates precise structure-activity relationship studies.
2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide structure
687583-11-5 structure
Product name:2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
CAS No:687583-11-5
MF:C18H17N3O3S
MW:355.410882711411
CID:6603490
PubChem ID:78340269

2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
    • Thieno[3,2-d]pyrimidine-3(2H)-acetamide, 1,4-dihydro-2,4-dioxo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-
    • 687583-11-5
    • 2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
    • Inchi: 1S/C18H17N3O3S/c22-15(19-13-7-3-5-11-4-1-2-6-12(11)13)10-21-17(23)16-14(8-9-25-16)20-18(21)24/h1-2,4,6,8-9,13H,3,5,7,10H2,(H,19,22)(H,20,24)
    • InChI Key: JATVXLOZGGBNNT-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC(NC2C3=C(C=CC=C3)CCC2)=O)C(=O)C2SC=CC=2N1

Computed Properties

  • Exact Mass: 357.11471265g/mol
  • Monoisotopic Mass: 357.11471265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 608
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.44±0.1 g/cm3(Predicted)
  • pka: 12.04±0.20(Predicted)

2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0921-5628-3mg
2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
687583-11-5 90%+
3mg
$63.0 2023-05-18
Life Chemicals
F0921-5628-2μmol
2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
687583-11-5 90%+
2μl
$57.0 2023-05-18
Life Chemicals
F0921-5628-2mg
2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
687583-11-5 90%+
2mg
$59.0 2023-05-18
Life Chemicals
F0921-5628-4mg
2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
687583-11-5 90%+
4mg
$66.0 2023-05-18
Life Chemicals
F0921-5628-10μmol
2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
687583-11-5 90%+
10μl
$69.0 2023-05-18
Life Chemicals
F0921-5628-5mg
2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
687583-11-5 90%+
5mg
$69.0 2023-05-18
Life Chemicals
F0921-5628-5μmol
2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
687583-11-5 90%+
5μl
$63.0 2023-05-18
Life Chemicals
F0921-5628-1mg
2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
687583-11-5 90%+
1mg
$54.0 2023-05-18
Life Chemicals
F0921-5628-15mg
2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
687583-11-5 90%+
15mg
$89.0 2023-05-18
Life Chemicals
F0921-5628-10mg
2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
687583-11-5 90%+
10mg
$79.0 2023-05-18

2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide Related Literature

Additional information on 2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Professional Introduction to Compound with CAS No. 687583-11-5 and Product Name: 2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

The compound in question, identified by the CAS number 687583-11-5, is a sophisticated organic molecule with a distinctive chemical structure that has garnered significant attention in the field of pharmaceutical chemistry. The product name, 2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, provides a detailed insight into its molecular composition. This intricate arrangement of heterocyclic rings and functional groups suggests a potential for diverse biological activities and makes it a subject of considerable interest for researchers exploring novel therapeutic agents.

The core structure of this compound features a thieno[3,2-d]pyrimidine scaffold, which is a fused heterocyclic system consisting of a thiophene ring linked to a pyrimidine ring. Such scaffolds are well-known for their presence in various bioactive molecules and have been extensively studied for their pharmacological properties. The 2,4-dioxo substituent on the thieno[3,2-d]pyrimidine ring introduces additional functionalization, which can influence the electronic properties and reactivity of the molecule. This modification is particularly noteworthy as it can enhance the molecule's ability to interact with biological targets.

Adjacent to the thieno[3,2-d]pyrimidine moiety is an acetamide group attached at the nitrogen position. The acetamide functionality is a common pharmacophore that often contributes to the solubility and metabolic stability of drug candidates. Its presence in this compound suggests that it may exhibit favorable pharmacokinetic properties. Furthermore, the acetamide group can serve as a site for further derivatization, allowing for the creation of analogues with tailored biological activities.

The other key component of the molecule is the 1,2,3,4-tetrahydronaphthalen-1-yl group attached to the nitrogen atom of the acetamide. This bulky aromatic system can influence both the spatial orientation and hydrophobicity of the molecule. The tetrahydronaphthalene ring is a saturated derivative of naphthalene and is known to be present in several pharmacologically active compounds. Its inclusion in this molecule may contribute to its binding affinity and selectivity towards specific biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy before they are synthesized. The structure of this compound has been subjected to virtual screening using various docking algorithms to identify potential binding interactions with biological targets such as enzymes and receptors. Preliminary results indicate that it may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways.

In vitro studies have been conducted to evaluate the cytotoxicity and biochemical activity of this compound. The results suggest that it exhibits moderate cytotoxicity towards some cancer cell lines while maintaining low toxicity towards normal cells. This selective toxicity is an attractive feature for any potential therapeutic agent and warrants further investigation. Additionally, preliminary biochemical assays have shown that it can inhibit the activity of enzymes such as cyclooxygenase (COX), which are involved in inflammation and pain signaling.

The synthesis of this compound represents a significant achievement in organic chemistry due to its complexity and the challenges associated with constructing such a highly functionalized molecule. Modern synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as multi-step cross-coupling reactions and palladium-catalyzed transformations have been crucial in constructing the desired framework.

The potential applications of this compound extend beyond its role as a standalone therapeutic agent. It serves as a valuable building block for more complex molecules that could be developed through structural modifications. The presence of multiple functional groups provides numerous opportunities for chemical derivatization, allowing researchers to fine-tune its properties for specific therapeutic needs.

As research in medicinal chemistry continues to evolve, compounds like this one are expected to play an increasingly important role in drug discovery and development. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) has revolutionized the way new drugs are designed and optimized. These tools can analyze vast datasets to identify promising candidates much faster than traditional methods.

The future prospects for this compound are promising given its unique structure and demonstrated biological activity. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients.

In conclusion,2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide represents a significant advancement in pharmaceutical chemistry with potential applications in treating various diseases. Its complex molecular architecture and demonstrated biological activity make it a compelling candidate for further investigation. As research progresses,this compound is poised to contribute significantly to the development of novel therapeutic agents that meet global healthcare demands.

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